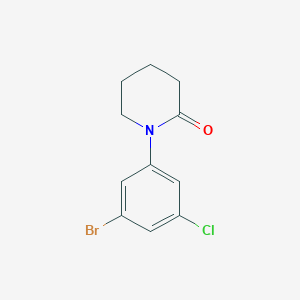
2-Bromo-1-chloro-4-fluoro-3-isopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-chloro-4-fluoro-3-isopropoxybenzene is a polyhalogenated benzene derivative with the molecular formula C9H9BrClFO and a molecular weight of 267.52 g/mol This compound is characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring, along with an isopropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-4-fluoro-3-isopropoxybenzene typically involves multi-step reactions starting from simpler benzene derivativesFor example, a benzene ring substituted with bromine and chlorine can undergo fluorination under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of such compounds often involves large-scale halogenation reactions using appropriate catalysts and reagents. The process may include steps like:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms using halogenating agents.
Substitution: Introduction of the isopropoxy group through nucleophilic substitution reactions.
Purification: Techniques like distillation, crystallization, and chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-chloro-4-fluoro-3-isopropoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles under suitable conditions.
Coupling Reactions: It can participate in Suzuki coupling reactions with boronic acids to form biphenyl derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups on the benzene ring.
Common Reagents and Conditions
Suzuki Coupling: Typically involves palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Nucleophilic Substitution: Reagents like sodium alkoxides or amines can be used under basic conditions.
Major Products
Biphenyl Derivatives: Formed through coupling reactions.
Substituted Benzenes: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-Bromo-1-chloro-4-fluoro-3-isopropoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-chloro-4-fluoro-3-isopropoxybenzene in chemical reactions involves the reactivity of its halogen atoms and the isopropoxy group. The halogen atoms can participate in electrophilic aromatic substitution reactions, while the isopropoxy group can act as a nucleophile or leaving group in various reactions . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: Similar structure but lacks the isopropoxy group.
2-Bromo-1-chloro-3-fluoro-4-isopropoxybenzene: Positional isomer with different substitution pattern.
2-Bromo-4-chloro-1-fluoro-3-isopropoxybenzene: Another positional isomer with different halogen positions.
Uniqueness
The presence of the isopropoxy group along with the halogens makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C9H9BrClFO |
|---|---|
Poids moléculaire |
267.52 g/mol |
Nom IUPAC |
2-bromo-1-chloro-4-fluoro-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9BrClFO/c1-5(2)13-9-7(12)4-3-6(11)8(9)10/h3-5H,1-2H3 |
Clé InChI |
AYWVAUDPKGSQCC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC(=C1Br)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-amino-2'-chloro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14774358.png)


![2-(3-(4-Fluorobenzyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14774369.png)
![Tert-butyl 3-[(2-amino-3-methylbutanoyl)-propan-2-ylamino]piperidine-1-carboxylate](/img/structure/B14774377.png)








